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Compound of Interest

Compound Name: 1-Phenoxyadamantane
CAS No.: 38614-05-0
Cat. No.: B14670457
Get Quote
. J

Executive Summary

1-Phenoxyadamantane (Adamantyl phenyl ether) represents a critical structural motif in
medicinal chemistry, serving as a lipophilic "anchor" that modulates the pharmacokinetic profile
of drug candidates. Unlike its C-alkylated isomer (p-adamantylphenol), the ether linkage
preserves the electron density of the aromatic ring while introducing the bulky, lipophilic
adamantane cage. This guide differentiates the precise synthetic conditions required to achieve
O-alkylation over the thermodynamically favored C-alkylation.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
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Property Data

CAS Number 38614-05-0

IUPAC Name 1-Phenoxytricyclo[3.3.1.17{3,7}]decane
Molecular Formula C16H200

Molecular Weight 228.33 g/mol

Appearance White crystalline solid

Soluble in CHCI3, DCM, Toluene; Insoluble in

Solubility
Water

Lipophilicity (cLogP) ~4.6 (High lipophilicity due to diamondoid cage)

IR: 1213 cm~1 (C-O-C stretch); NMR: 6 2.17

Key Spectral Feature )
(Bridgehead H)

Synthetic Pathways & Mechanistic Divergence

The synthesis of 1-phenoxyadamantane is non-trivial due to the competition between O-
alkylation (ether formation) and C-alkylation (Friedel-Crafts alkylation).

The Mechanistic Trap: Acid vs. Base Control

Under standard acidic conditions (Lewis acids like AICIs or protic acids), the adamantyl cation
attacks the aromatic ring of phenol, yielding 4-(1-adamantyl)phenol. To secure the ether, one
must suppress ring alkylation using metal catalysis or specific SN1 conditions with non-
nucleophilic bases.

Pathway Visualization

The following diagram illustrates the critical divergence in synthesis based on reaction
conditions.
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Caption: Divergence of adamantylation: Acidic conditions favor C-alkylation; Ag/Cu-promoted
conditions favor O-alkylation.

Experimental Protocols
Method A: Silver-Promoted Solvolysis (High Specificity)

This method utilizes silver oxide to scavenge the leaving bromide, preventing the formation of
HBr which would catalyze the rearrangement to the phenol.

Reagents:

1-Bromoadamantane (1.0 eq)[1]

Phenol (1.2 eq)

Silver(l) Oxide (Agz0) (0.6 eq) or Pyridine (excess)

Solvent: Anhydrous Benzene or Toluene

Step-by-Step Workflow:

» Dissolution: Dissolve 1-bromoadamantane (2.15 g, 10 mmol) and phenol (1.13 g, 12 mmol)
in anhydrous toluene (20 mL).

e Scavenger Addition: Add Agz20 (1.4 g, 6 mmol) or dry pyridine (2 mL) to the solution.

o Reflux: Heat the mixture to reflux (110°C) for 6-12 hours under an inert atmosphere (Ar/N2).
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« Filtration: Cool to room temperature and filter off the silver salts/precipitate.

e Workup: Wash the filtrate with 10% NaOH (to remove excess phenol) and then water. Dry
over MgSOa.

 Purification: Recrystallize from hexane/ethanol to yield white crystals.

Method B: Copper-Catalyzed Cross-Coupling (Modern
Route)

For higher throughput and scale, a Chan-Lam or Ullmann-type coupling using 1-adamantanol
is preferred.

Reagents:

1-Adamantanol[2]

Phenylboronic acid (or Triphenylbismuth)

Catalyst: Cu(OAc)2

Base: Pyridine / EtsN

Analytical Characterization (Validation)

To confirm the synthesis of the ether and not the phenol, specific spectroscopic markers must
be identified.
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Technique Marker Interpretation

Aromatic protons (Phenoxy

1H NMR (270 MHz, CDCls) 0 7.28-6.97 (m, 5H) )
group).

Bridgehead protons (H-3,5,7).
0 2.17 (bs, 3H)

Diagnostic shift.
0 1.87 (bs, 6H) Methylene protons (H-2,8,9).
0 1.65 (m, 6H) Methylene protons (H-4,6,10).
IR Spectroscopy 1213 om-1 Strong C-O-C ether stretching

band.

Absence of broad peak at
No OH band 3200-3500 cm~1 confirms no

phenol.

C-H stretching of the

adamantane cage.

2906, 2854 cm*

Applications in Drug Discovery
"Escaping Flatland"

1-Phenoxyadamantane serves as a 3D scaffold. Replacing a flat phenyl ring with an
adamantyl ether increases the fraction of sp3 carbons (Fsp3), which correlates with improved
clinical success rates by enhancing solubility and receptor fit.

Metabolic Stability

The adamantane cage is sterically bulky, protecting the ether linkage from rapid enzymatic
hydrolysis. The bridgehead positions block metabolic oxidation that typically occurs at benzylic
positions in standard alkyl ethers.

Lipophilicity Modulation

With a high logP (~4.6), this moiety is used to drive compounds across the Blood-Brain Barrier
(BBB). It is a bioisostere for large hydrophobic groups like tert-butyl or cyclohexyl ethers but
provides a more rigid, defined geometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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